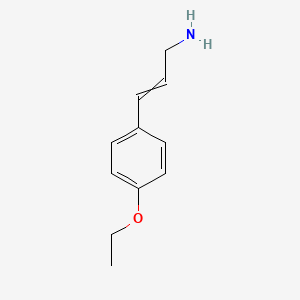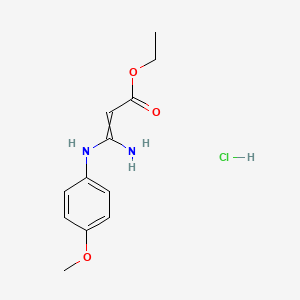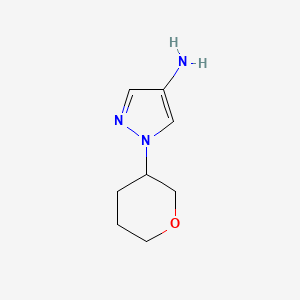
1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a tetrahydropyran derivative. One common method is the condensation of 3-hydroxytetrahydropyran with 4-aminopyrazole under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature, with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize reaction conditions and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or acyl groups into the pyrazole ring .
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: A similar compound with a different substitution pattern on the pyrazole ring.
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine: Another isomer with the amine group at a different position on the pyrazole ring.
Uniqueness
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrahydropyran group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
1-(oxan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)8-2-1-3-12-6-8/h4-5,8H,1-3,6,9H2 |
Clé InChI |
DPKZUXCLFWRTOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)N2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)

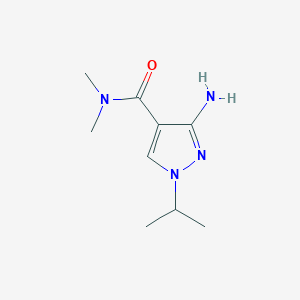
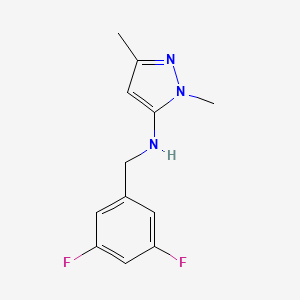
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11731012.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
